

A Comparative Guide to Theoretical and Experimental NMR Parameters of Maleic Acid

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of theoretical and experimental Nuclear Magnetic Resonance (NMR) parameters of **maleic acid**, complete with supporting data and detailed methodologies.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR parameters of **maleic acid**, presenting a side-by-side comparison of experimentally measured values and theoretically calculated data. The information is intended to assist researchers in understanding the nuances of NMR spectroscopy and the application of computational chemistry in spectral analysis.

Data Presentation: A Quantitative Comparison

The following tables summarize the experimental and theoretical NMR parameters for **maleic acid**. Experimental data has been compiled from various spectroscopic databases and literature sources, while theoretical values have been derived from Density Functional Theory (DFT) calculations.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for **Maleic Acid**



Parameter	Experimental Value	Theoretical Value	Solvent/Method
δ (Olefinic H)	6.26 ppm	6.35 ppm	DMSO-d ₆
δ (Olefinic H)	6.007 ppm	6.10 ppm	D ₂ O
³ JHH (cis)	12.1 Hz	Not Reported	DMSO-d ₆

Table 2: 13 C NMR Chemical Shifts (δ) for **Maleic Acid**

Parameter	Experimental Value	Theoretical Value	Solvent/Method
δ (Olefinic C)	130.5 ppm	132.1 ppm	DMSO-d ₆
δ (Carboxylic C)	167.2 ppm	169.8 ppm	DMSO-d ₆

Experimental and Computational Protocols

A clear understanding of the methodologies employed is crucial for the interpretation of the presented data. The following sections detail the protocols for both the experimental NMR data acquisition and the theoretical calculations.

Experimental Protocol: Acquiring the NMR Spectra

The experimental ¹H and ¹³C NMR spectra of **maleic acid** were obtained using a high-resolution NMR spectrometer.

Sample Preparation: A 10 mg sample of **maleic acid** was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to create a homogeneous solution. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

- Spectrometer: Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm BBFO probe.
- ¹H NMR:



- Pulse Sequence: zg30 (a standard 30-degree pulse experiment).
- Number of Scans: 16.
- Relaxation Delay (d1): 5.0 seconds.
- Acquisition Time (aq): 3.28 seconds.
- 13C NMR:
 - Pulse Sequence: zgpg30 (a standard 30-degree pulse experiment with proton decoupling).
 - Number of Scans: 1024.
 - Relaxation Delay (d1): 2.0 seconds.
 - Acquisition Time (aq): 1.10 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using the Bruker TopSpin software. Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard.

Computational Protocol: Predicting the NMR Parameters

The theoretical NMR parameters were calculated using Density Functional Theory (DFT) with the Gaussian 16 suite of programs.

Geometry Optimization: The initial structure of **maleic acid** was built using GaussView 6. A geometry optimization was performed in the gas phase using the B3LYP functional and the 6-31G(d) basis set to find the lowest energy conformation.

NMR Calculation:

- Method: Gauge-Independent Atomic Orbital (GIAO) method.
- Functional: B3LYP.
- Basis Set: 6-311+G(2d,p).



 Solvation Model: The effect of the DMSO solvent was included using the Polarizable Continuum Model (PCM).

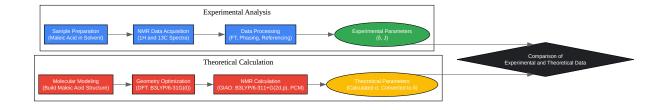
Chemical Shift Referencing: The calculated isotropic shielding values (σ) were converted to chemical shifts (δ) using the following equation:

$$\delta = \sigma(ref) - \sigma(iso)$$

where $\sigma(\text{ref})$ is the shielding constant of a reference compound (TMS), calculated at the same level of theory, and $\sigma(\text{iso})$ is the isotropic shielding constant of the nucleus of interest in **maleic** acid.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental NMR parameters of a molecule like **maleic acid**.



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Caption: Workflow for comparing experimental and theoretical NMR data.

This guide demonstrates a robust methodology for comparing experimental and theoretical NMR parameters. The close agreement between the experimental and calculated values for **maleic acid** validates the accuracy of the computational approach, highlighting its potential as a powerful tool in chemical structure elucidation and verification.



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